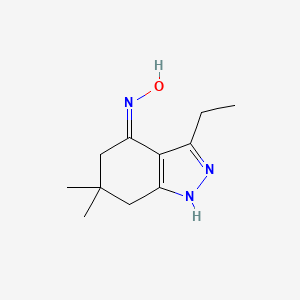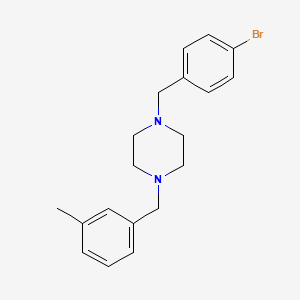![molecular formula C12H14N2O3 B6035107 1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
1-[(4-nitrophenyl)acetyl]pyrrolidine
描述
1-[(4-nitrophenyl)acetyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an excellent candidate for use in the development of new drugs and therapies.
作用机制
The mechanism of action of 1-[(4-nitrophenyl)acetyl]pyrrolidine is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. However, more research is needed to fully understand the effects of this compound on the body.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-nitrophenyl)acetyl]pyrrolidine in lab experiments is its relatively simple synthesis method. This allows researchers to easily obtain the compound for use in their experiments. However, one limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to fully understand its effects.
未来方向
There are several future directions for research on 1-[(4-nitrophenyl)acetyl]pyrrolidine. One area of research is to fully understand its mechanism of action and how it interacts with cancer cells. This will help in the development of new cancer therapies that use this compound. Another area of research is to investigate the potential use of this compound in other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to fully understand the safety and toxicity of this compound.
科学研究应用
1-[(4-nitrophenyl)acetyl]pyrrolidine has shown promising results in various scientific research applications. One of the primary areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-(4-nitrophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-7-1-2-8-13)9-10-3-5-11(6-4-10)14(16)17/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVFDYJYQLYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6035034.png)
![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
![1-(allylsulfonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6035068.png)


![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)
